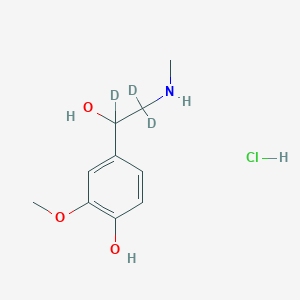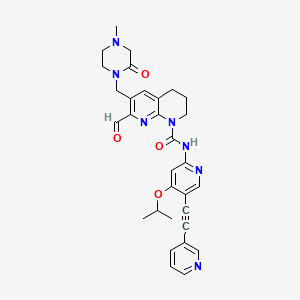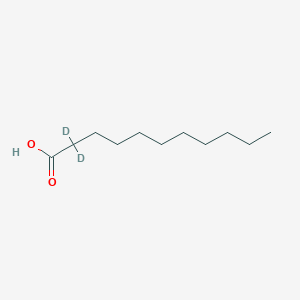
2,2-Dideuteroundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanoic acid-d2 is a deuterated form of undecanoic acid, a saturated medium-chain fatty acid. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Undecanoic acid-d2 can be synthesized through the deuteration of undecanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of undecanoic acid-d2 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure efficient deuterium incorporation.
化学反応の分析
Types of Reactions
Undecanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to undecanoic acid derivatives.
Reduction: Formation of undecanol-d2.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted fatty acid derivatives.
科学的研究の応用
Undecanoic acid-d2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated compounds for various industrial processes.
作用機序
The mechanism of action of undecanoic acid-d2 involves its incorporation into biological systems where it can replace hydrogen atoms in metabolic pathways. This isotopic substitution allows researchers to track and study the behavior of fatty acids in various biological processes. The molecular targets and pathways involved include lipid metabolism, cell membrane assembly, and gene expression regulation.
類似化合物との比較
Similar Compounds
Undecanoic acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling benefits.
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties but different biological applications.
Undecanedioic acid: A dicarboxylic acid with distinct chemical and biological properties.
Uniqueness
Undecanoic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in studies involving metabolic pathways, reaction mechanisms, and pharmacokinetics, making it a valuable tool in scientific research.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
188.30 g/mol |
IUPAC名 |
2,2-dideuterioundecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i10D2 |
InChIキー |
ZDPHROOEEOARMN-KBMKNGFXSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCCCC)C(=O)O |
正規SMILES |
CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


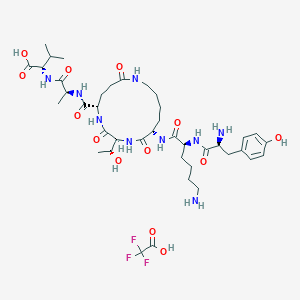
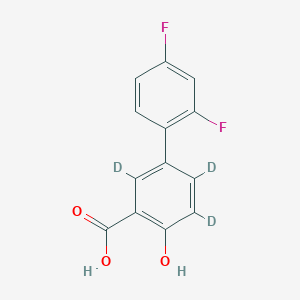
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
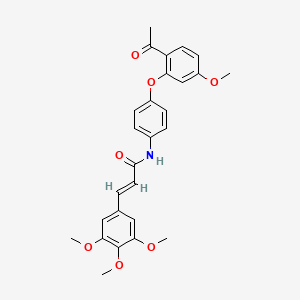
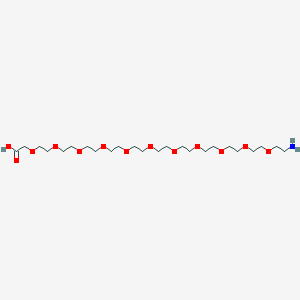
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)
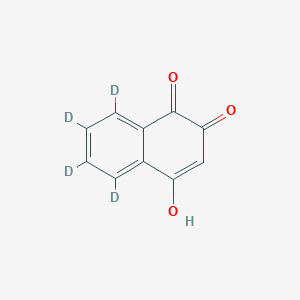
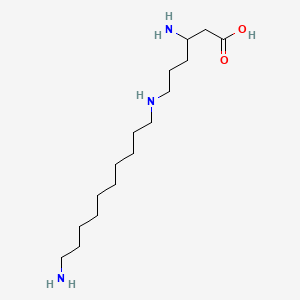
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
![5-[1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B12418958.png)
